N1-Ethyl-N1-(4-(methylthio)benzyl)ethane-1,2-diamine
CAS No.: 61694-90-4
Cat. No.: VC7986390
Molecular Formula: C12H20N2S
Molecular Weight: 224.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61694-90-4 |
|---|---|
| Molecular Formula | C12H20N2S |
| Molecular Weight | 224.37 g/mol |
| IUPAC Name | N'-ethyl-N'-[(4-methylsulfanylphenyl)methyl]ethane-1,2-diamine |
| Standard InChI | InChI=1S/C12H20N2S/c1-3-14(9-8-13)10-11-4-6-12(15-2)7-5-11/h4-7H,3,8-10,13H2,1-2H3 |
| Standard InChI Key | YJCUFGBSVBGHHX-UHFFFAOYSA-N |
| SMILES | CCN(CCN)CC1=CC=C(C=C1)SC |
| Canonical SMILES | CCN(CCN)CC1=CC=C(C=C1)SC |
Introduction
Structural and Molecular Characteristics
The compound’s structure features a central ethane-1,2-diamine chain, where one nitrogen atom is substituted with an ethyl group, and the other is bonded to a 4-(methylthio)benzyl group. The 4-(methylthio)benzyl substituent introduces a sulfur-containing aromatic ring, which influences electronic properties and potential biological interactions. Key structural data include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₀N₂S | |
| Molecular Weight | 224.37 g/mol | |
| IUPAC Name | N¹-Ethyl-N¹-(4-(methylthio)benzyl)ethane-1,2-diamine |
The presence of both aliphatic and aromatic components enables diverse reactivity, making it a candidate for further functionalization.
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves nucleophilic substitution reactions using precursors such as 4-(methylthio)benzyl chloride and ethane-1,2-diamine derivatives. A two-step process is common:
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Alkylation of Ethylene Diamine: Ethane-1,2-diamine reacts with 4-(methylthio)benzyl chloride in the presence of a base (e.g., K₂CO₃) to form the monosubstituted intermediate.
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Ethylation: The intermediate undergoes further alkylation with ethyl iodide or ethyl bromide to yield the final product.
Reaction Conditions and Yield Optimization
Key parameters influencing yield include:
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Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency.
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Temperature: Reactions are typically conducted at 60–80°C to balance kinetics and side-product formation.
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Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may improve substitution rates.
Comparative data from analogous diamine syntheses, such as the hydrogenation of nitro precursors using Pd/C catalysts (yield: 46.5% ), suggest that optimizing reducing conditions could further enhance efficiency for related compounds.
Physicochemical Properties
Physical State and Solubility
The compound is likely a liquid or low-melting-point solid at room temperature, based on analogous diamines like N¹-Benzyl-N¹-methylethane-1,2-diamine . It is expected to exhibit moderate solubility in polar organic solvents (e.g., methanol, ethanol) but limited solubility in water due to its hydrophobic aromatic and aliphatic groups.
Spectroscopic Data
While specific spectral data for this compound are scarce, related diamines show characteristic NMR signals:
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¹H NMR: Aromatic protons (δ 6.8–7.2 ppm), methylthio group (δ 2.4 ppm), and ethyl/methylene groups (δ 1.0–3.5 ppm) .
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IR: N-H stretches (~3300 cm⁻¹) and C-S vibrations (~650 cm⁻¹).
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The primary and secondary amine groups enable reactions with electrophiles such as acyl chlorides and alkyl halides. For example, acylation with acetic anhydride could yield corresponding amide derivatives.
Oxidation of Methylthio Group
The methylthio (-SMe) group is susceptible to oxidation, forming sulfoxide or sulfone derivatives using agents like hydrogen peroxide or meta-chloroperbenzoic acid. This modification alters electronic properties and potential bioactivity.
Coordination Chemistry
The diamine’s lone pairs on nitrogen atoms allow it to act as a ligand for transition metals (e.g., Cu²⁺, Ni²⁺), forming complexes relevant in catalysis or material science.
Applications in Scientific Research
Medicinal Chemistry
The compound’s structure suggests potential as a pharmacophore in drug discovery. Similar diamines exhibit bioactivity:
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Antimicrobial Properties: Chlorinated analogs (e.g., N¹-[1-(3-Chlorophenyl)-ethyl]-N¹-isopropylethane-1,2-diamine) show activity against bacterial strains.
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Enzyme Inhibition: The ethyl and benzyl groups may facilitate interactions with enzyme active sites, analogous to N-ethyl-N-methylbenzene-1,4-diamine derivatives .
Organic Synthesis
As a building block, it participates in:
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